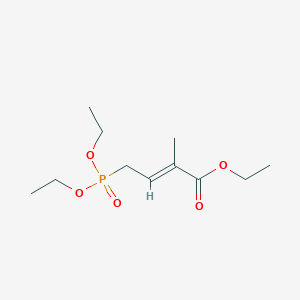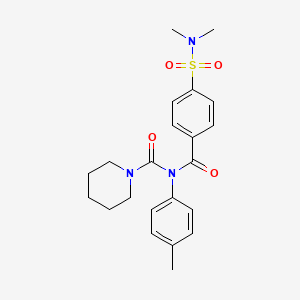-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium CAS No. 71914-80-2](/img/structure/B15132692.png)
[(3S)-3-Amino-3-carboxypropyl]({(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Adenosyl-L-methionine tosylate is a compound derived from the amino acid methionine and adenosine triphosphate (ATP). It is a crucial methyl donor in various biochemical processes, including the methylation of nucleic acids, proteins, and lipids. This compound is widely used in scientific research and has applications in medicine, particularly in the treatment of depression, liver disorders, and osteoarthritis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
S-Adenosyl-L-methionine tosylate is synthesized through the enzymatic reaction of methionine and ATP, catalyzed by the enzyme methionine adenosyltransferase. The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity .
Industrial Production Methods
Industrial production of S-Adenosyl-L-methionine tosylate involves microbial fermentation, where genetically engineered microorganisms are used to produce the compound. The process includes cell disruption, extraction, and purification steps to obtain high-purity S-Adenosyl-L-methionine tosylate .
Analyse Des Réactions Chimiques
Types of Reactions
S-Adenosyl-L-methionine tosylate undergoes several types of chemical reactions, including:
Methylation: Transfers a methyl group to various substrates such as nucleic acids, proteins, and lipids.
Transsulfuration: Converts to S-adenosylhomocysteine, which is further hydrolyzed to homocysteine and adenosine.
Aminopropylation: Involves the transfer of an aminopropyl group to form polyamines.
Common Reagents and Conditions
Common reagents used in these reactions include methyltransferases, transsulfuration enzymes, and aminopropyltransferases. The reactions typically occur under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .
Major Products Formed
The major products formed from these reactions include methylated nucleic acids, proteins, lipids, S-adenosylhomocysteine, homocysteine, adenosine, and polyamines .
Applications De Recherche Scientifique
S-Adenosyl-L-methionine tosylate has a wide range of scientific research applications:
Chemistry: Used as a methyl donor in various chemical reactions.
Biology: Plays a role in the regulation of gene expression through DNA methylation.
Medicine: Used in the treatment of depression, liver disorders, and osteoarthritis.
Industry: Used in the production of pharmaceuticals and dietary supplements.
Mécanisme D'action
S-Adenosyl-L-methionine tosylate exerts its effects by donating a methyl group in a process called transmethylation. This process is crucial for the synthesis of DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, and creatine. The compound is converted to S-adenosylhomocysteine after transferring its methyl group, which is then hydrolyzed to homocysteine and adenosine .
Comparaison Avec Des Composés Similaires
S-Adenosyl-L-methionine tosylate is unique due to its role as a universal methyl donor. Similar compounds include:
S-Adenosyl-L-methionine disulfate tosylate: Another stable form of S-Adenosyl-L-methionine used in pharmaceuticals.
S-Adenosylhomocysteine: A product of S-Adenosyl-L-methionine metabolism that acts as a competitive inhibitor of methyltransferases.
Methionine: The precursor amino acid for S-Adenosyl-L-methionine synthesis.
These compounds share similar biochemical roles but differ in their stability, reactivity, and specific applications.
Propriétés
Numéro CAS |
71914-80-2 |
|---|---|
Formule moléculaire |
C22H29N6O7S2+ |
Poids moléculaire |
553.6 g/mol |
Nom IUPAC |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl]-methylsulfanium |
InChI |
InChI=1S/C22H28N6O7S2/c1-12-3-5-13(6-4-12)37(32,33)35-18-15(9-36(2)8-7-14(23)22(30)31)34-21(17(18)29)28-11-27-16-19(24)25-10-26-20(16)28/h3-6,10-11,14-15,17-18,21,29H,7-9,23H2,1-2H3,(H2-,24,25,26,30,31)/p+1/t14-,15+,17+,18+,21+,36?/m0/s1 |
Clé InChI |
RFCNTHQSTXQCEP-TVQIYZFXSA-O |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)C[S+](C)CC[C@@H](C(=O)O)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)C[S+](C)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B15132615.png)
![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132623.png)
![rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15132628.png)
![N-(2,5-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15132636.png)
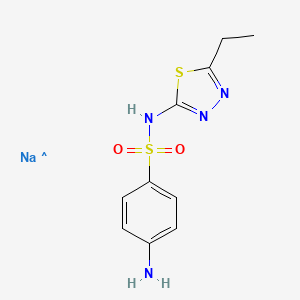
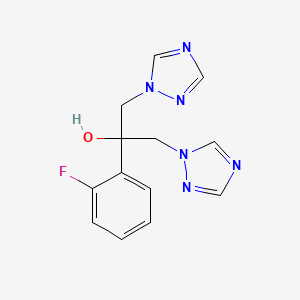
![Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B15132649.png)
![3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one](/img/structure/B15132654.png)
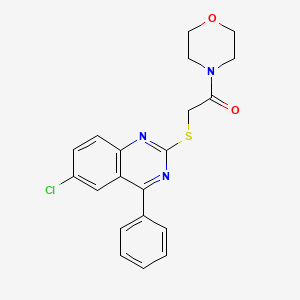
![N-(2-chlorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15132659.png)
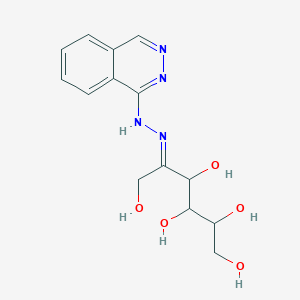
![(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-[(4-methylphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132666.png)
